An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a thorough exploration of the physicochemical characteristics of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol .
As of the latest available data, specific experimental values for all physicochemical properties of this exact molecule are not extensively published. Therefore, this guide will adopt a dual approach. Firstly, it will present predicted data for closely related structural analogs to provide a foundational understanding. Secondly, and more critically, it will provide detailed, field-proven experimental protocols for the determination of these essential properties. This approach ensures that this document serves not only as a repository of available knowledge but also as a practical handbook for researchers actively engaged in the characterization of this and similar compounds.
Molecular Structure and Identity
A foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
Chemical Structure:
Structure of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
Key Structural Features:
-
Benzimidazole Core: A bicyclic aromatic heterocycle that is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1]
-
Piperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom. Its conformation and substitution patterns are critical for receptor binding and pharmacokinetic properties.
-
N-Methyl Group: The methyl group on the benzimidazole nitrogen can influence the compound's basicity, lipophilicity, and metabolic stability.
-
Hydroxyl Group: The hydroxyl group on the piperidine ring introduces polarity and a potential hydrogen bond donor, which can significantly impact solubility and interactions with biological targets.
Predicted Physicochemical Properties:
| Property | Predicted Value for 2-(piperidin-4-yl)-1H-benzimidazole | Expected Influence of N-Methyl and 4-Hydroxyl Groups |
| Molecular Weight | 201.27 g/mol [2] | Increased |
| Melting Point | 230 °C (decomposition)[3] | Likely altered |
| Boiling Point | 441.3±38.0 °C[3] | Likely increased due to hydrogen bonding |
| pKa | 11.83±0.10[3] | The N-methyl group will slightly alter the basicity of the benzimidazole nitrogen, while the piperidine nitrogen's basicity will also be affected. The hydroxyl group is weakly acidic. |
| logP | 2.35870[3] | The hydroxyl group will decrease the logP (increase hydrophilicity), while the N-methyl group will slightly increase it. The overall effect is likely a decrease in logP. |
Thermal Properties: Stability and Phase Transitions
The thermal behavior of a pharmaceutical compound is critical for determining its stability during manufacturing, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for these assessments.[4]
Theoretical Framework
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase changes.[5]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[5]
Experimental Protocol: DSC and TGA Analysis
Objective: To determine the melting point and thermal decomposition profile of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. For TGA, a similar amount is weighed into a ceramic or platinum pan.
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).
-
-
Instrument Setup (TGA):
-
Place the sample pan in the TGA furnace.
-
Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis:
-
DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
TGA: The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss).
-
Workflow for DSC and TGA Analysis.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a molecule dictates its ionization state at different pH values, which in turn influences its solubility, permeability, and receptor binding. For a molecule with multiple ionizable centers like 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, determining the pKa values is essential. Potentiometric titration is a robust and widely used method for this purpose.[2][6]
Theoretical Framework
Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the ionized and non-ionized forms of a functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region on the titration curve.[1]
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa values of the ionizable functional groups in 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers.
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point. For multiple pKa values, this corresponds to the pH at the midpoint of each buffer region.
-
Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP): A Measure of Membrane Permeability
The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's ability to cross biological membranes. A higher logP indicates greater lipid solubility. High-Performance Liquid Chromatography (HPLC) is a common and efficient method for estimating logP values.[7][8]
Theoretical Framework
In reversed-phase HPLC, a compound's retention time is related to its hydrophobicity. By correlating the retention times of a series of standards with known logP values, a calibration curve can be generated. The logP of an unknown compound can then be determined from its retention time on the same system.[9]
Experimental Protocol: logP Determination by HPLC
Objective: To determine the logP value of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol.
Methodology:
-
Preparation of Standards and Sample:
-
Prepare solutions of a series of standard compounds with known logP values in a suitable solvent.
-
Prepare a solution of the test compound in the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution is typically used.
-
Flow Rate: e.g., 1 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs.
-
-
Procedure:
-
Inject the standard solutions and the sample solution onto the HPLC system.
-
Record the retention time for each compound.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each standard and the sample.
-
Plot log(k') versus the known logP values of the standards to generate a calibration curve.
-
Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.
-
Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.[10]
Theoretical Framework
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or a buffer of a certain pH) for a sufficient period. The concentration of the dissolved compound in the saturated solution is then measured.[11]
Experimental Protocol: Solubility Determination by Shake-Flask Method
Objective: To determine the aqueous solubility of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol.
Methodology:
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer).
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Synthesis and Characterization
While a specific synthesis for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is not detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of similar benzimidazole derivatives.[8] A common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
A potential synthetic pathway could involve the reaction of N-methyl-o-phenylenediamine with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the piperidine nitrogen and subsequent functionalization if needed. The final product would be purified by techniques such as column chromatography or recrystallization, and its identity and purity confirmed by methods like NMR, mass spectrometry, and melting point analysis.[1]
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. While specific experimental data for this compound is limited, the detailed protocols and theoretical underpinnings presented here offer a clear roadmap for researchers to generate this critical information. A thorough characterization of its thermal stability, ionization behavior, lipophilicity, and solubility is an indispensable step in unlocking the full therapeutic potential of this promising molecule.
References
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). (URL not provided in search results)
- US Patent US6524863B1 - High throughput HPLC method for determining Log P values.
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. (URL not provided in search results)
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]
- US Patent US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. (URL not provided in search results)
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL not provided in search results)
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
- DSC and TGA thermograms of the small molecules. ResearchGate. (URL not provided in search results)
-
Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL not provided in search results)
-
Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]
- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. (URL not provided in search results)
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]
Sources
- 1. worldscientificnews.com [worldscientificnews.com]
- 2. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 9. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C16H23N3O | CID 13808361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | C12H16ClN3O | CID 16269770 - PubChem [pubchem.ncbi.nlm.nih.gov]

